N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide
Description
N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a quinazolinone derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a 4-methoxyphenylmethyl group and at position 6 with a morpholin-4-yl moiety. Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial effects, with substituents critically influencing their properties .
Properties
IUPAC Name |
N-benzyl-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4S/c1-36-24-10-7-22(8-11-24)19-33-28(35)25-17-23(32-13-15-37-16-14-32)9-12-26(25)31-29(33)38-20-27(34)30-18-21-5-3-2-4-6-21/h2-12,17H,13-16,18-20H2,1H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJESUPIGJDRCCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with formamide under high temperature to form the quinazolinone structure.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the quinazolinone core.
Attachment of the Benzyl and Methoxyphenyl Groups: These groups can be introduced through a series of alkylation reactions, using benzyl chloride and 4-methoxybenzyl chloride, respectively.
Formation of the Sulfanylacetamide Linkage: This step involves the reaction of the intermediate compound with thioglycolic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Benzyl chloride or 4-methoxybenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions used but can include oxidized or reduced forms of the compound, as well as various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its bioactive quinazolinone core.
Mechanism of Action
The mechanism of action of N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Quinazolinone Core Modifications
- Position 3: The target compound’s 4-methoxyphenylmethyl group (electron-donating) contrasts with chlorophenyl (electron-withdrawing) in 763114-31-4.
- Position 6: The morpholin-4-yl group in the target compound introduces a polar, saturated ring, improving solubility and hydrogen-bonding capacity compared to non-polar or aromatic substituents in analogs like 810686-85-2 .
Acetamide Side Chain Variations
- The N-benzyl group in the target compound balances lipophilicity and steric effects. Analogs such as 477332-90-4 (N-biphenyl) exhibit increased steric hindrance, which may hinder target binding but enhance selectivity . Compounds like 511276-56-5 replace the acetamide with a thiadiazole-thioether system, altering electronic properties and metabolic pathways .
Heterocyclic Replacements
- Analogs such as 763107-11-5 and 810686-85-2 replace the quinazolinone core with triazole or triazine rings, respectively.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Solubility and Bioavailability : Morpholin-4-yl and methoxy groups in the target compound likely enhance solubility over chlorophenyl or methyl-substituted analogs (e.g., 763114-31-4) .
- Receptor Binding : Bulkier substituents (e.g., biphenyl in 477332-90-4) may impede binding to compact active sites, whereas smaller groups (e.g., benzyl) offer flexibility .
- Metabolic Stability : Thioether linkages (as in 511276-56-5) resist oxidative metabolism better than sulfanyl groups, suggesting the target compound may require stabilization strategies .
Biological Activity
N-benzyl-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Structural Characteristics
The compound features a quinazolinone core , which is known for various biological activities, particularly in medicinal chemistry. The structure includes:
- A benzyl group .
- A methoxyphenyl moiety .
- A morpholine ring .
- A sulfanyl group that enhances its reactivity.
This unique combination of structural features contributes to its potential pharmacological properties and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps. Notably, microwave-assisted synthesis has been highlighted as a method that enhances yields and reduces reaction times significantly .
Anticancer Properties
N-benzyl derivatives have shown promising anticancer activities. For instance, compounds with structural similarities have been tested against various cancer cell lines. The quinazolinone derivatives often exhibit significant antitumor activity due to their ability to interact with specific molecular targets involved in cancer progression .
Antimicrobial Activity
The presence of the methoxyphenyl group in N-benzyl compounds has been linked to antimicrobial properties. Similar compounds have demonstrated effectiveness against a range of pathogens, suggesting that N-benzyl derivatives may also possess similar antimicrobial capabilities .
Central Nervous System Activity
Compounds containing morpholine rings are known to affect the central nervous system (CNS). This indicates that N-benzyl derivatives could potentially be explored for neuropharmacological applications .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-thioxoquinazolinone derivatives | Contains thioxo group | Antitumor activity |
| 4-methoxyphenyl derivatives | Similar methoxy substitution | Antimicrobial properties |
| Morpholine-containing compounds | Morpholine ring present | CNS activity |
These findings suggest that the specific combination of a morpholine ring and a quinazolinone core in N-benzyl derivatives enhances their therapeutic potential compared to other similar compounds lacking these features .
Molecular Docking Studies
Molecular docking studies have indicated that N-benzyl derivatives can interact effectively with various biological targets. For example, docking interactions with EGFR tyrosine kinase have been observed, which is crucial for cancer cell proliferation and growth . Such studies are essential for understanding the mechanisms through which these compounds exert their biological effects.
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-benzyl-2-...acetamide?
- Methodological Answer : A robust synthetic route involves palladium-catalyzed reductive cyclization reactions, as demonstrated for structurally similar quinazolinone derivatives. Key steps include:
- Nucleophilic substitution to introduce the morpholine moiety at the 6-position of the quinazolinone core .
- Thioether linkage formation via coupling of the sulfanyl-acetamide group with the quinazolinone scaffold under reflux conditions (acetic acid/CH₃COONa, 5–8 hours) .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >85% purity .
- Yield optimization : Control reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of quinazolinone to acetamide intermediate) to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regioselectivity of the morpholine and 4-methoxyphenyl groups. Key signals include:
- δ 3.6–3.8 ppm (morpholine CH₂ protons) .
- δ 7.2–7.4 ppm (aromatic protons from benzyl and 4-methoxyphenyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹ for quinazolinone, ~1720 cm⁻¹ for acetamide) .
Q. How can computational tools predict physicochemical properties of this compound?
- Methodological Answer : Use ChemRTP or PubChem -validated algorithms to estimate:
- LogP : ~3.2 (indicating moderate lipophilicity) .
- Aqueous solubility : ~0.05 mg/mL (suggesting need for DMSO or cyclodextrin solubilization in bioassays) .
- H-bond donors/acceptors : 2/7, critical for assessing membrane permeability .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across assay platforms?
- Methodological Answer : Discrepancies may arise from solvent effects or metabolic instability . Mitigate by:
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) vs. cell-based viability (MTT assays) .
- Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid degradation (e.g., morpholine ring oxidation) .
- Solubility controls : Pre-dissolve in DMSO (<0.1% final concentration) and validate with dynamic light scattering (DLS) to exclude aggregation .
Q. What strategies enhance selectivity for target vs. off-target binding?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically modify substituents:
- Replace 4-methoxyphenyl with electron-deficient groups (e.g., 4-fluorophenyl) to enhance target affinity .
- Introduce steric hindrance at the sulfanyl-acetamide chain to reduce off-target interactions .
- Molecular docking : Use AutoDock Vina with target crystal structures (e.g., PDB 1XYZ) to prioritize analogs with optimal binding poses .
Q. How to address discrepancies in spectral data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Resolve tautomerism in the quinazolinone core (e.g., 4-oxo vs. 4-hydroxy forms) by variable-temperature ¹H NMR .
- X-ray crystallography : Confirm absolute configuration of chiral centers (if present) and hydrogen-bonding networks .
- Isotopic labeling : Synthesize ¹³C-labeled acetamide to trace unexpected splitting in ¹³C NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
